molecular formula C10H12N4S2 B12604166 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine CAS No. 647860-06-8

5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine

Cat. No.: B12604166
CAS No.: 647860-06-8
M. Wt: 252.4 g/mol
InChI Key: ROYNTMWBNRTXQK-UHFFFAOYSA-N
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Description

5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine typically involves the formation of the thiadiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazole with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the pyrimidine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole
  • 2-{4-methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid

Uniqueness

5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine is unique due to the combination of the thiadiazole and pyrimidine rings, which imparts specific chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in scientific research.

Properties

CAS No.

647860-06-8

Molecular Formula

C10H12N4S2

Molecular Weight

252.4 g/mol

IUPAC Name

3-(2-methylpropylsulfanyl)-4-pyrimidin-5-yl-1,2,5-thiadiazole

InChI

InChI=1S/C10H12N4S2/c1-7(2)5-15-10-9(13-16-14-10)8-3-11-6-12-4-8/h3-4,6-7H,5H2,1-2H3

InChI Key

ROYNTMWBNRTXQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NSN=C1C2=CN=CN=C2

Origin of Product

United States

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